4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
The compound "4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione" is a quinazoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. They are known to interact with various biological targets and have been explored for their antitumor, antimicrobial, and receptor antagonist properties .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the cyclization of appropriate precursors, such as carboxyamidines, with catalysts like T1Cl4, as seen in the synthesis of 2-(N,N-diethylamino)-4-aminoquinazoline derivatives . Another approach includes the condensation of ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate with isothiocyanates to yield 3-substituted quinazolinones . The synthesis of 2,4-diaminoquinazolines starts from methyl 2-tetralone-3-carboxylates, followed by condensation, thiation, and amination processes . However, the specific synthesis route for "this compound" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences their electronic properties. For instance, the molecular geometry and stability of a novel quinazoline derivative were analyzed using X-ray crystallography and quantum chemical calculations, revealing the importance of intra- and intermolecular interactions . These interactions, including hydrogen bonding and π-π stacking, contribute to the overall stability and reactivity of the molecule.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including lithiation, which allows for further functionalization. For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated and then react with electrophiles to yield 2-substituted derivatives . The reactivity of these compounds can be influenced by the substituents present on the quinazoline ring, as seen in the synthesis of 2-(N,N-diethylamino)-4-aminoquinazoline derivatives, which decompose into quinazolones under hydrolytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. The basicity and hydrolysis rates of these compounds can be influenced by substituents on the quinazoline ring, as demonstrated by the determination of pKa values and hydrolysis rates for various 2-(N,N-diethylamino)-4-aminoquinazoline derivatives . Additionally, the presence of dimethylamino groups can affect the electronic properties and potential biological activity, as seen in the discovery of 4-(dimethylamino)quinazoline based antagonists for the melanin-concentrating hormone receptor 1 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Novel substituted quinazoline derivatives demonstrated significant antimicrobial properties. These compounds, including 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione derivatives, were synthesized and characterized using various spectroscopic methods. They exhibited potent antibacterial and antifungal activities against a range of pathogens, outperforming standard drugs in some cases (Chaitanya et al., 2018).
Antineoplastic Properties
Synthesis and Cytotoxic Activity
Quinazoline derivatives were synthesized and assessed for their cytotoxicity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Many compounds showcased potent cytotoxic properties, with IC50 values less than 10 nM, indicating their potential as antineoplastic agents (Deady et al., 2003).
Antineoplastic Properties of Benzo[h]Quinazolin-4(3H)-Ones
Derivatives of benzo[h]quinazolin-4(3H)-ones were synthesized and their antineoplastic properties were studied. The compounds showed promise in anticancer research, indicating the therapeutic potential of these quinazoline derivatives (Markosyan et al., 2014).
Pharmacological Screening
Design, Synthesis, and Pharmacological Screening
A new series of quinazoline derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. The study highlights the structure-activity relationship, indicating the importance of certain substituents for biological activity (Dash et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives have been found to interact with a variety of biological targets. They are known to be key building blocks in the synthesis of remedial drugs for heart disease and hypertension . They have also been used in the treatment of various diseases due to their wide range of biological activities .
Mode of Action
The exact mode of action can vary depending on the specific quinazoline derivative and its biological target. For instance, some quinazoline derivatives have been found to have anti-inflammatory and analgesic effects .
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways. For example, they have been found to inhibit enzymes such as α-amylase and α-glucosidase .
Pharmacokinetics
The pharmacokinetics of quinazoline derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The result of a quinazoline derivative’s action can depend on its specific biological target and mode of action. For example, some derivatives have been found to have analgesic and anti-inflammatory effects .
Action Environment
The action of quinazoline derivatives can be influenced by various environmental factors. For example, the presence of alcohol amines has been found to catalyze the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water .
properties
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-16(2)8-7-13-11-9-5-3-4-6-10(9)14-12(17)15-11/h3-6H,7-8H2,1-2H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVYBFXLIOBVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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